molecular formula C7H6BrClN2O B11776201 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B11776201
M. Wt: 249.49 g/mol
InChI Key: LXCIGUYYLDNJJD-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a halogenated heterocyclic compound with the empirical formula C7H7BrClN2O and a molecular weight of 235.5 g/mol . This compound is part of the pyrido[3,2-b][1,4]oxazine family, known for its diverse biological and chemical properties.

Chemical Reactions Analysis

7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .

Comparison with Similar Compounds

7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can be compared with other similar compounds such as:

These compounds share a similar core structure but differ in the position and type of substituents, which can significantly affect their chemical and biological properties.

Properties

Molecular Formula

C7H6BrClN2O

Molecular Weight

249.49 g/mol

IUPAC Name

7-bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C7H6BrClN2O/c8-4-3-5-7(11-6(4)9)10-1-2-12-5/h3H,1-2H2,(H,10,11)

InChI Key

LXCIGUYYLDNJJD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(N=C2N1)Cl)Br

Origin of Product

United States

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